molecular formula C5H4ClN5O B2809453 5-(5-chloro-1H-1,2,4-triazol-3-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1630763-58-4

5-(5-chloro-1H-1,2,4-triazol-3-yl)-3-methyl-1,2,4-oxadiazole

Cat. No. B2809453
CAS RN: 1630763-58-4
M. Wt: 185.57
InChI Key: QKVJHXXVBVNGGN-UHFFFAOYSA-N
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Description

5-(5-Chloro-1H-1,2,4-triazol-3-yl)-3-methyl-1,2,4-oxadiazole, also known as 5-CMT, is a heterocyclic compound that has been studied for its potential as an antimicrobial agent. It has been found to be a potent inhibitor of bacterial growth, and has been studied for its potential use as an antibiotic. The compound has also been studied for its potential use in the synthesis of other compounds, as well as its potential therapeutic applications.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies have synthesized derivatives of 1,2,4-triazole and 1,3,4-oxadiazole, exploring their potential as antimicrobial agents. For instance, derivatives of 2-methylbenzimidazole containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles demonstrated significant antimicrobial activity against a variety of bacteria, molds, and yeasts, highlighting the potential of these compounds in developing new antimicrobial agents (C. N. Tien et al., 2016). Additionally, the synthesis of new heterocyclic compounds, incorporating both 1,2,3-triazole and isoxazole rings, was aimed at discovering compounds with enhanced biological activities (Q. Chen et al., 2008).

Structural Characterization and Chemical Properties

The structural characterization and investigation of chemical properties of these compounds have been a significant focus. For example, studies have detailed the synthesis routes, crystal structure, and molecular configurations, providing insights into their chemical behavior and interactions. The synthesis of 1,2,4- and 1,3,4-oxadiazoles from 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chlorides, leading to the formation of variously substituted oxadiazoles, serves as a basis for further exploration of their chemical and biological properties (N. D. Obushak et al., 2008).

Biological Activities Beyond Antimicrobial Effects

Research has not only focused on antimicrobial activities but also explored other biological properties such as anti-protozoal, antioxidant, and anticancer activities. Novel oxadiazolyl pyrrolo triazole diones showing in vitro anti-protozoal and cytotoxic activities highlight the versatility of these compounds in medicinal chemistry (Y. Dürüst et al., 2012). Similarly, the synthesis and in-vitro antioxidant activities of some coumarin derivatives containing the 1,2,3-triazole ring further exemplify the broad spectrum of biological applications these compounds might offer (A. Kumar K. et al., 2018).

properties

IUPAC Name

5-(5-chloro-1H-1,2,4-triazol-3-yl)-3-methyl-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5O/c1-2-7-4(12-11-2)3-8-5(6)10-9-3/h1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVJHXXVBVNGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=NNC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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